Punicalin

Description

Properties

IUPAC Name |

3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22O22/c35-6-1-4-9(19(39)17(6)37)11-15-13-14-16(33(50)56-28(13)23(43)21(11)41)12(22(42)24(44)29(14)55-32(15)49)10-5(2-7(36)18(38)20(10)40)31(48)54-27-8(3-52-30(4)47)53-34(51)26(46)25(27)45/h1-2,8,25-27,34-46,51H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHIEHIKNWLKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Punicalin: A Technical Guide on its Discovery, Natural Sources, and Core Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punicalin, a potent ellagitannin, has emerged as a significant subject of scientific inquiry due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and principal natural sources of this compound. It details its chemical and physical properties, summarizes quantitative data on its prevalence in various botanical sources, and presents in-depth experimental protocols for its extraction, quantification, and the investigation of its biological effects. Furthermore, this guide illustrates key signaling pathways modulated by this compound and typical experimental workflows using the DOT language for clear visualization, adhering to specified formatting guidelines. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Discovery of this compound

This compound is a large polyphenolic compound belonging to the class of ellagitannins. Its discovery is intrinsically linked to the study of the phytochemical composition of pomegranates (Punica granatum), a fruit with a long history of use in traditional medicine. While the traditional use of pomegranate dates back centuries, the specific isolation and characterization of its constituent compounds, including this compound, occurred much later with the advent of modern analytical techniques.

Initial studies on the tannins of pomegranate bark led to the isolation and structural elucidation of this compound and its more abundant counterpart, punicalagin.[1] These compounds were identified as gallagic acid esters of glucose.[2] The presence of this compound has since been confirmed in other plant species, notably in the leaves of Terminalia catappa and in various species of the Combretum genus, suggesting a chemotaxonomic relationship between the Lythraceae and Combretaceae families.[3][4]

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, handling, and formulation in research and development.

| Property | Value |

| Chemical Formula | C₃₄H₂₂O₂₂ |

| Molecular Weight | 782.53 g/mol |

| CAS Number | 65995-64-4 |

| Appearance | Solid |

| Solubility | Soluble in water, methanol (B129727), ethanol (B145695), and DMSO. |

| UV max (λmax) | 219, 262 nm |

Natural Sources and Quantitative Distribution

This compound is predominantly found in pomegranates, but its presence has been identified in other plant species as well. The concentration of this compound can vary significantly depending on the plant part, geographical origin, and extraction method.

| Natural Source | Plant Part | Compound | Concentration Range (mg/g dry weight) |

| Punica granatum (Pomegranate) | Peel (Pericarp) | Punicalagin (α and β) | 7.39 - 216.36 |

| Punica granatum 'Taishanhong' | Peel (Pericarp) | Total Punicalagin | 138.232[5] |

| Terminalia catappa (Indian Almond) | Leaves & Branches | α-Punicalin | 0.3857 ± 0.0266[6] |

| Terminalia catappa (Indian Almond) | Leaves & Branches | β-Punicalin | 0.1520 ± 0.0044[6] |

| Terminalia ferdinandiana (Kakadu Plum) | Fruit | Punicalagin | 0.74[7] |

| Terminalia ferdinandiana (Kakadu Plum) | Leaves | Punicalagin | 0.49[7] |

| Combretum molle (Velvet Bushwillow) | Leaves | Punicalagin | Present, quantification variable[8] |

| Combretum aculeatum | Leaves | Punicalagin | Present, highest content in leaves[9] |

Note: Much of the quantitative literature focuses on punicalagin, which is structurally very similar to this compound and often co-elutes. The data for Terminalia catappa provides specific values for this compound anomers.

Detailed Experimental Protocols

Accurate and reproducible experimental methods are critical for the study of this compound. The following section provides detailed protocols for its extraction and quantification.

Extraction of this compound from Pomegranate Peel

This protocol details a common method for the extraction of this compound from pomegranate peel, a rich source of this compound.

Materials:

-

Fresh or dried pomegranate peels

-

Liquid nitrogen (for fresh peels)

-

Grinder or mortar and pestle

-

Methanol or Ethanol (80%)

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Sample Preparation:

-

For fresh peels, freeze them in liquid nitrogen and immediately grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

For dried peels, grind them to a fine powder using a laboratory mill.

-

-

Extraction:

-

Weigh the powdered peel material.

-

Add 80% methanol or ethanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for 24 hours. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.

-

-

Filtration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Wash the residue with a small volume of the extraction solvent and combine the filtrates.

-

-

Concentration:

-

Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the solvent.

-

-

Drying:

-

The resulting crude extract can be further dried to a powder using a freeze-dryer or a vacuum oven at low temperature.

-

-

Storage:

-

Store the dried extract at -20°C in a desiccator to prevent degradation.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Elution: A typical gradient profile is as follows:

-

0-10 min: 10-20% B

-

10-25 min: 20-35% B

-

25-30 min: 35-10% B

-

30-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm or 280 nm

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

-

-

Sample Preparation:

-

Dissolve a known weight of the dried extract in the initial mobile phase composition.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions and the sample solutions into the HPLC system.

-

Identify the this compound peak in the chromatogram based on the retention time of the standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Calculate the this compound content in the original plant material (e.g., in mg/g of dry weight).

-

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation, oxidative stress, and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. This compound has been observed to suppress the phosphorylation and activation of these key kinases.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Experimental Workflow for Investigating this compound's Biological Effects

A systematic workflow is essential for elucidating the biological activities of this compound. The following diagram illustrates a general experimental approach.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant potential for therapeutic applications. Its abundance in pomegranate by-products, such as the peel, makes it an attractive candidate for further investigation and development. The detailed experimental protocols and an understanding of its interactions with key signaling pathways, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to explore the full potential of this multifaceted molecule. Future research should focus on its bioavailability, metabolic fate in vivo, and its efficacy in preclinical and clinical studies for various disease indications.

References

- 1. Tannins and Related Compounds. XL. : Revision of the Structures of this compound and Punicalagin, and Isolation and Characterization of 2-O-Galloylthis compound from the Bark of Punica granatum L. [jstage.jst.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. Characterization and Quantification of Compounds in the Hydroalcoholic Extract of the Leaves from Terminalia catappa Linn. (Combretaceae) and Their Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pomegranate ellagitannin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Validation of Active Compound of Terminalia catappa L. Extract and Its Anti-Inflammatory and Antioxidant Properties by Regulating Mitochondrial Dysfunction and Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemical Composition of Combretum molle (R. Br. ex G. Don.) Engl. & Diels Leaf and Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Chemical Structure and Stereochemistry of Punicalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of punicalin, a significant ellagitannin found predominantly in pomegranates (Punica granatum). The document outlines its core chemical structure, stereochemical configuration, physicochemical properties, and its influence on key biological signaling pathways. Detailed experimental protocols for its isolation and characterization are also provided to support further research and development.

Chemical Structure and Stereochemistry

This compound is a large polyphenolic compound classified as an ellagitannin. Its structure is characterized by a gallagic acid moiety linked to a D-glucose core.

1.1. Core Structure The fundamental structure of this compound consists of a glucose molecule where the hydroxyl groups at the 4th and 6th positions are esterified with a gallagyl group. Gallagic acid is a dimer of gallic acid, forming a hexahydroxydiphenoyl (HHDP) group which has further cyclized.

1.2. Stereochemistry and Absolute Configuration The definitive stereochemistry of this compound has been established as 4,6-(S,S)-gallagyl-D-glucose.[1][2] This specifies the absolute configuration at the two chiral centers of the gallagyl bridge. The glucose moiety is in its D-configuration. This compound exists as a mixture of α and β anomers at the anomeric carbon (C1) of the glucose unit.[3]

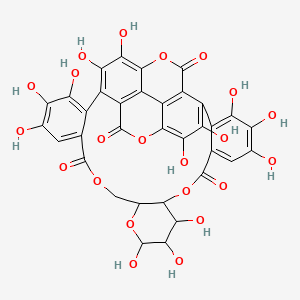

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃₄H₂₂O₂₂ | [4] |

| Molecular Weight | 782.5 g/mol | [4] |

| CAS Number | 65995-64-4 | [4] |

| Appearance | Solid | [5] |

| Purity | ≥95% (typically as a mixture of anomers) | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol, and Water. | [5] |

| ≥82.5 mg/mL in DMSO; ≥42.1 mg/mL in H₂O; ≥52.9 mg/mL in EtOH. | [6] | |

| UV max (λmax) | 219, 262 nm | [4] |

| Origin | Found in Punica granatum (pomegranate), Terminalia catappa, and Combretum glutinosum. | [4][7] |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. These activities are mediated through its interaction with several key cellular signaling pathways.

3.1. Inhibition of the NF-κB Signaling Pathway this compound has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), typically lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases NF-κB (p65/p50 dimer) to translocate into the nucleus, where it induces the transcription of pro-inflammatory genes, including various cytokines and chemokines. This compound can suppress the phosphorylation of IκB kinase (IKK), thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.[9]

The diagram below illustrates the inhibitory effect of this compound on the NF-κB pathway.

Caption: this compound's inhibition of the NF-κB signaling pathway.

3.2. Modulation of MAPK and Nrf2 Pathways this compound also modulates other critical pathways. It can suppress the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) cascade (ERK, JNK, and p38), which is also involved in inflammatory responses.[10][11] Furthermore, this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[12][13][14][15] It promotes the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thus protecting cells from oxidative stress.[12][15]

Experimental Protocols

4.1. Isolation and Purification of this compound from Punica granatum Peel This protocol describes a general method for the isolation and purification of this compound from pomegranate peel using chromatographic techniques.[4][16][17]

-

Preparation of Plant Material: Fresh pomegranate peels are washed, dried (e.g., at 40-50°C in an oven), and ground into a fine powder.

-

Extraction: The powdered peel is extracted with an aqueous organic solvent, typically 70-80% methanol or ethanol, at room temperature with agitation for several hours. The process is repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent, yielding a crude aqueous extract.

-

Preliminary Purification (Optional): The crude extract can be passed through a macroporous resin column to remove sugars and other highly polar compounds, with the polyphenolic fraction being eluted with ethanol.

-

Chromatographic Purification: The concentrated and partially purified extract is subjected to further purification using chromatographic methods such as Medium Pressure Liquid Chromatography (MPLC) or High-Performance Countercurrent Chromatography (HPCCC).[4][17] A common approach involves preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[16]

-

Mobile Phase: A gradient of an acidified aqueous solution (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

-

Detection: Elution is monitored using a UV detector at wavelengths around 254-280 nm.

-

-

Fraction Collection and Analysis: Fractions corresponding to the this compound peaks (α and β anomers) are collected, combined, and concentrated. The purity of the isolated this compound is confirmed by analytical HPLC and Mass Spectrometry (MS).

-

Lyophilization: The final purified solution is freeze-dried to obtain pure this compound as a solid powder.

The workflow for this process is visualized below.

Caption: General workflow for this compound isolation and purification.

4.2. Characterization by HPLC and NMR

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a standard method for the quantification and purity assessment of this compound.[18][19][20][21][22]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a gradient elution with Solvent A (e.g., water with 0.1-2% acetic acid or formic acid) and Solvent B (acetonitrile or methanol).[19][20]

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at 254 nm or 280 nm.[21]

-

Expected Result: this compound typically elutes as two distinct peaks corresponding to its α and β anomers.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation and confirmation of this compound.[6][23][24]

-

Solvent: Deuterated solvents such as DMSO-d₆ or D₂O are used.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the gallagyl moiety and the protons of the glucose unit. The anomeric protons (H-1) of the α and β isomers will appear as distinct doublets with different coupling constants.

-

¹³C NMR: The spectrum provides information on all the carbon atoms in the molecule, confirming the presence of the glucose core, ester carbonyls, and the aromatic carbons of the gallagyl group. Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are used for complete assignment of all proton and carbon signals.

-

Conclusion

This compound is a well-characterized ellagitannin with a defined chemical structure and stereochemistry. Its significant biological activities, particularly its anti-inflammatory and antioxidant properties, are mediated through the modulation of key signaling pathways like NF-κB, MAPK, and Nrf2. The established protocols for its isolation and characterization provide a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to further explore its therapeutic potential.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Tannins and Related Compounds. XL. : Revision of the Structures of this compound and Punicalagin, and Isolation and Characterization of 2-O-Galloylthis compound from the Bark of Punica granatum L. [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Preparative separation of punicalagin from pomegranate husk by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR assignments and the acid-base characterization of the pomegranate ellagitannin punicalagin in the acidic pH-range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pomegranate ellagitannin - Wikipedia [en.wikipedia.org]

- 8. This compound Attenuates Breast Cancer-Associated Osteolysis by Inhibiting the NF-κB Signaling Pathway of Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Punicalagin Protects Human Retinal Pigment Epithelium Cells from Ultraviolet Radiation-Induced Oxidative Damage by Activating Nrf2/HO-1 Signaling Pathway and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isolation of punicalagin from Punica granatum rind extract using mass-directed semi-preparative ESI-AP single quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification, antioxidant activity and protein-precipitating capacity of this compound from pomegranate husk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of analytical method for the quality control of the fruit bark of Punica granatum L. (pomegranate) and antichemotatic activity of extract and rich fraction in punicalagins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]

The Punicalin Biosynthesis Pathway: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Punicalin, a large ellagitannin found predominantly in pomegranates (Punica granatum), has garnered significant scientific interest for its broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer effects. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production in plants and for synthesizing novel derivatives with improved therapeutic potential. This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final complex structure. It includes a compilation of available quantitative data, detailed experimental protocols for the analysis of key pathway components, and visual representations of the metabolic and signaling pathways to facilitate a deeper understanding for researchers in phytochemistry, drug discovery, and plant biotechnology.

Introduction

This compound and its close structural analog, punicalagin (B30970), are the most abundant ellagitannins in pomegranate, particularly in the peel.[1] These complex polyphenols are responsible for a significant portion of the fruit's health benefits.[2] The biosynthesis of these large molecules is a complex process that originates from the shikimate pathway, a central route in plant secondary metabolism for the production of aromatic compounds. This guide will delineate the proposed biosynthetic route, from the initial precursors to the formation of this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that is not yet fully elucidated. However, a putative pathway has been proposed, commencing with the shikimate pathway and proceeding through the formation of gallic acid and a series of galloylated intermediates.[1][3][4] The pathway is generally accepted to proceed via the formation of punicalagin, which is then hydrolyzed to this compound.[5][6]

The initial steps of the pathway, leading to the formation of the key precursor 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), are relatively well-understood.[1] The subsequent oxidative reactions that form the characteristic hexahydroxydiphenoyl (HHDP) group of ellagitannins are catalyzed by laccase-type enzymes.[1]

Diagram of the this compound Biosynthesis Pathway

Caption: Putative biosynthetic pathway of this compound in plants.

Key Enzymes and Intermediates

The biosynthesis of this compound involves a series of enzymatic reactions that build upon the central shikimate pathway.

-

Shikimate Pathway Enzymes: The initial steps involve the enzymes of the shikimate pathway, which convert phosphoenolpyruvate and D-erythrose-4-phosphate into 3-dehydroshikimic acid.[4]

-

DAHP synthase (DAHPS): Catalyzes the condensation of phosphoenolpyruvate and D-erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).

-

3-dehydroquinate (B1236863) synthase (DHQS): Converts DAHP to 3-dehydroquinic acid.

-

Bifunctional 3-dehydroquinate dehydratase/shikimate dehydrogenase (DHD/SDH): Catalyzes the conversion of 3-dehydroquinic acid to 3-dehydroshikimic acid, which is then reduced to gallic acid.[1][4]

-

-

UDP-glucose:gallate glucosyltransferase (UGT): This enzyme, specifically UGT84A23 and UGT84A24 in pomegranate, catalyzes the formation of β-glucogallin (1-O-galloyl-β-D-glucose) from gallic acid and UDP-glucose.[1] This is a critical step in the biosynthesis of hydrolyzable tannins.

-

β-glucogallin O-galloyltransferase (GALT) and Galloyltransferases (GT): A series of galloyltransferases catalyze the sequential addition of galloyl groups from the acyl donor, β-glucogallin, to a growing galloylglucose chain, ultimately forming 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[1][4]

-

Pentagalloylglucose Oxygen Oxidoreductase (POR) / Laccase-type Phenol Oxidase: This class of enzymes is proposed to catalyze the oxidative coupling of the galloyl groups of PGG to form the hexahydroxydiphenoyl (HHDP) moiety characteristic of ellagitannins.[1][4] The first ellagitannin formed is tellimagrandin II.[1][7] Further oxidative coupling reactions are presumed to lead to the formation of punicalagin.

-

Hydrolysis: Punicalagin can be hydrolyzed to yield this compound and ellagic acid.[5][6] The specific plant enzymes responsible for this hydrolysis have not been fully characterized.

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is crucial for understanding its regulation and for metabolic engineering applications. The following tables summarize the available data.

Table 1: Concentration of this compound and Related Metabolites in Punica granatum

| Compound | Plant Part | Concentration | Reference |

| Punicalagin | Pericarp (Peel) | 40–122 mg·g⁻¹ | [8] |

| Punicalagin | Juice | 5.48–36.68 mg·g⁻¹ | [8] |

| Gallic Acid | Pericarp (Peel) | Highest concentration among plant parts | [8] |

| Pentagalloylglucose | Leaves | Highest concentration among plant parts | [8] |

| Ellagic Acid | Pericarp (Peel) | Highest concentration among plant parts | [8] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Reference |

| β-glucogallin: 1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase (from Quercus robur) | β-glucogallin | 2.3 mM | [9] |

| 1,2,3,6-tetragalloylglucose | 1.0 mM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Extraction and Quantification of this compound

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Pomegranate Peel

-

Sample Preparation: Dry pomegranate peels at a controlled temperature (e.g., 60°C) and grind them into a fine powder.

-

Extraction: Suspend the powdered peel in 77% ethanol (B145695) at a solid-to-solvent ratio of 1:25 (w/v).

-

Ultrasonication: Subject the mixture to ultrasonication at a power of approximately 757 W for 25 minutes at 60°C.

-

Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid debris.

-

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Reconstitution: Dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC or UHPLC analysis.

Protocol 2: Quantification of this compound by UHPLC

-

Instrumentation: A UHPLC system coupled with a photodiode array (PDA) detector or a mass spectrometer (MS).

-

Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 150 mm) or equivalent.

-

Mobile Phase:

-

Solvent A: 0.1% - 0.3% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-3 min: 2% B

-

3-5 min: 2-5% B

-

5-10 min: 5-10% B

-

10-13 min: 10-30% B

-

13-14 min: 30% B

-

14-16 min: 30-2% B

-

16-20 min: 2% B (re-equilibration)

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 35-40°C.

-

Detection: Monitor at 257 nm or 378 nm for PDA, or use appropriate m/z values for MS detection.

-

Quantification: Use a calibration curve generated from a this compound or punicalagin standard.

Diagram of Experimental Workflow for this compound Analysis

Caption: General experimental workflow for this compound analysis.

Enzyme Assays

Protocol 3: UDP-glucose:gallate glucosyltransferase (UGT) Activity Assay

-

Enzyme Extraction: Homogenize fresh plant tissue (e.g., young pomegranate leaves) in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM phosphate (B84403) buffer (pH 7.0)

-

2 mM UDP-glucose

-

1 mM gallic acid

-

Enzyme extract

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by boiling.

-

Analysis: Centrifuge to remove precipitated protein and analyze the supernatant by HPLC or UHPLC to quantify the formation of β-glucogallin.

Regulation and Signaling

The biosynthesis of this compound is tightly regulated within the plant, and its accumulation can be influenced by developmental and environmental cues. Furthermore, this compound itself can modulate various signaling pathways in other organisms, which is the basis for its therapeutic effects.

Regulation of Biosynthesis

The expression of genes encoding biosynthetic enzymes is a key regulatory point. Studies on pomegranate have shown that the expression of candidate genes for punicalagin biosynthesis varies during fruit development, which correlates with the accumulation of punicalagin and its precursors.[10]

Modulation of Signaling Pathways by this compound

This compound has been shown to modulate several key signaling pathways, particularly those involved in inflammation and cell proliferation. A prominent example is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

Diagram of NF-κB Signaling Inhibition by this compound

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex and fascinating area of plant secondary metabolism. While significant progress has been made in elucidating the putative pathway, particularly the early steps leading to pentagalloylglucose, the later stages of oxidative coupling to form the intricate structure of punicalagin and its subsequent conversion to this compound require further investigation. The identification and characterization of the specific galloyltransferases and oxidoreductases in pomegranate will be crucial for a complete understanding of this pathway. This knowledge will not only advance our fundamental understanding of plant biochemistry but also open new avenues for the biotechnological production of this compound and its derivatives for pharmaceutical and nutraceutical applications.

References

- 1. Elucidation and reconstitution of hydrolyzable tannin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Digalloyl glucose | C20H20O14 | CID 129650701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Biodegradation of Punicalagin into Ellagic Acid by Selected Probiotic Bacteria: A Study of the Underlying Mechanisms by MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 8. Dynamic Variations in Punicalagin and Related Metabolic Substances in Pomegranate Fruit and Leaves During Development Periods [jstage.jst.go.jp]

- 9. benchchem.com [benchchem.com]

- 10. experts.illinois.edu [experts.illinois.edu]

Punicalin's Anti-inflammatory Mechanisms: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicalin, a large polyphenol and a major ellagitannin found in pomegranates (Punica granatum), has garnered significant scientific interest for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These biological activities are primarily attributed to its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in chronic inflammatory diseases such as arthritis, diabetes, and neurodegenerative conditions.[3][4][5] This technical guide provides an in-depth analysis of the core signaling pathways influenced by this compound and its closely related compound, punicalagin (B30970). It serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to facilitate further investigation into the therapeutic potential of this compound.

Core Anti-inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting several key signaling cascades. The most well-documented pathways include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathways.[1][3][6]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] this compound is a potent inhibitor of this pathway.[8]

Mechanism of Action: In an unstimulated state, NF-κB (typically the p65/p50 heterodimer) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[7][9] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.

This compound has been shown to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of both IKKβ and IκBα.[1][7][9] This action prevents the degradation of IκBα and consequently blocks the nuclear translocation of the p65 subunit of NF-κB, thereby halting the inflammatory cascade.[1][7][10]

Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical regulator of inflammation.[1] It comprises several subfamilies, including the c-Jun N-terminal kinases (JNK), p38 MAPKs, and extracellular signal-regulated kinases (ERK).[11] These kinases are involved in the production of pro-inflammatory cytokines and mediators.

Mechanism of Action: Upon stimulation by factors like LPS, a phosphorylation cascade activates the JNK, p38, and ERK pathways.[11] These activated kinases then phosphorylate various transcription factors, leading to the expression of inflammatory genes.

This compound has been demonstrated to significantly suppress the phosphorylation of p38, JNK, and ERK in various models, including LPS-stimulated macrophages.[1][8][11] By inhibiting the activation of these key kinases, this compound effectively attenuates the downstream inflammatory response.[11][12]

Caption: this compound blocks the MAPK pathway by inhibiting the phosphorylation of p38, JNK, and ERK.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex in the cytoplasm that plays a crucial role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[13] Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory disorders.

Mechanism of Action: Activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), often from LPS, induces the NF-κB-mediated transcription of NLRP3 and pro-IL-1β. An activation signal (Signal 2), such as ATP or nigericin, triggers the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1).[13] This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[14] Reactive Oxygen Species (ROS) are known to be a key upstream activator for the NLRP3 inflammasome.[13][14]

This compound has been shown to inhibit NLRP3 inflammasome activation.[6] It significantly blocks the production of endogenous ROS, thereby preventing the activation of the complex.[13] Consequently, this compound reduces the cleavage of caspase-1 and the subsequent maturation and secretion of IL-1β and IL-18.[6][14]

Caption: this compound inhibits the NLRP3 inflammasome by reducing intracellular ROS production.

Quantitative Data on this compound's Anti-inflammatory Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound and punicalagin in modulating inflammatory responses.

Table 1: In Vitro Anti-inflammatory Activity of this compound/Punicalagin

| Cell Line | Inflammatory Stimulus | Compound | Concentration | Effect | Reference |

| J774A.1 Macrophages | LPS/ATP | This compound | 0-100 µM | Dose-dependent inhibition of cell death and LDH release. | [14] |

| J774A.1 Macrophages | LPS/ATP | This compound | (Not specified) | Significantly reduced protein levels of NLRP3, ASC, Caspase-1. | [13][14] |

| RAW264.7 Macrophages | LPS | Punicalagin | 50 µM | Significantly inhibited secretion of IL-6 and TNF-α. | [11] |

| RAW264.7 Macrophages | LPS | Punicalagin | (Not specified) | Suppressed phosphorylation of p38, ERK, and JNK. | [11] |

| Murine Microglial BV2 | LPS | Punicalagin | (Not specified) | Attenuated secretion of IL-1β and IL-6; inhibited NLRP3 activation. | [6][15] |

| RA FLSs | TNF-α (10 ng/mL) | Punicalagin | 12.5-50 µM | Reduced mRNA and protein levels of IL-1β, IL-6, IL-8, IL-17A. | [7] |

| HUVECs | TNF-α | Punicalagin | 50 µM | Decreased phosphorylated IKKβ and inhibited IκBα degradation. | [9] |

Table 2: In Vivo Anti-inflammatory Activity of Punicalagin

| Animal Model | Disease Model | Compound | Dosage | Effect | Reference |

| BALB/c Mice | Ankylosing Spondylitis | Punicalagin | (Not specified) | Significantly reduced ROS and malonaldehyde levels. | [11] |

| Mice | Concanavalin A-induced autoimmune hepatitis | Punicalagin | 250 mg/kg | Down-regulated levels of IL-6, TNF-α, and IFN-γ. | [11][12] |

| CIA Mice | Collagen-Induced Arthritis (RA) | Punicalagin | 50 mg/kg/day | Alleviated arthritis severity; decreased serum IL-6 and TNF-α. | [7] |

| STZ-induced Diabetic Rats | Diabetes Mellitus | Punicalagin | 1 mg/kg (IP) for 15 days | Decreased IL-6, TNF-α, and IL-1β. | [16] |

Experimental Protocols

This section provides an overview of standard methodologies used to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Macrophage cell lines (e.g., RAW264.7, J774A.1), human umbilical vein endothelial cells (HUVECs), or primary cells like fibroblast-like synoviocytes (FLSs) are commonly used.[9][11]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well, 96-well). After reaching desired confluency (e.g., 80%), they are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 to 24 hours). Subsequently, inflammation is induced by adding a stimulus like LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for another incubation period (e.g., 15 minutes to 24 hours) depending on the endpoint being measured.[7][9]

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins (e.g., p-IKK, p-IκBα, p-p38, NLRP3, Caspase-1).[7][13]

-

Methodology:

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight on an SDS-PAGE gel.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-IκBα) at appropriate dilutions.

-

Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To measure the concentration of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants or serum.[7]

-

Methodology:

-

Sample Collection: Culture supernatants or serum samples from in vivo experiments are collected and centrifuged to remove debris.

-

Assay: The assay is performed using commercially available ELISA kits according to the manufacturer’s instructions.

-

Procedure: Briefly, samples and standards are added to a microplate pre-coated with a capture antibody. A biotin-conjugated detection antibody is added, followed by streptavidin-HRP. A substrate solution (e.g., TMB) is then added to produce a colorimetric signal.

-

Measurement: The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader. The cytokine concentration is calculated from the standard curve.

-

Immunofluorescence

-

Purpose: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.[7][9]

-

Methodology:

-

Cell Seeding: Cells are grown on glass coverslips in a culture plate.

-

Treatment: Cells are treated with this compound and the inflammatory stimulus as described previously.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking: Non-specific binding is blocked using a solution like 1% BSA.

-

Antibody Staining: Cells are incubated with a primary antibody against the target protein (e.g., anti-p65), followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence or confocal microscope.

-

Standard Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory mechanisms of this compound.

Caption: A standard workflow for elucidating the anti-inflammatory mechanisms of this compound.

Conclusion

This compound is a promising natural compound that demonstrates significant anti-inflammatory activity by modulating multiple, interconnected signaling pathways.[1] Its potent inhibitory effects on the pro-inflammatory NF-κB, MAPK, and NLRP3 inflammasome pathways underscore its multifaceted therapeutic potential.[1][6][11] The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety for the prevention and treatment of inflammation-associated chronic diseases.[3][4][12][17]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Punicalagin regulates signaling pathways in inflammation-associated chronic diseases - University of Health and Rehabilitation Sciences [scholars.uhrs.edu.cn]

- 6. tandfonline.com [tandfonline.com]

- 7. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory Effect of Punicalagin on Inflammatory and Angiogenic Activation of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Punicalagin Attenuates LPS-Induced Inflammation and ROS Production in Microglia by Inhibiting the MAPK/NF-κB Signaling Pathway and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Punicalagin regulates signaling pathways in inflammation-associated chronic diseases - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

Punicalin's Interaction with Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punicalin, a large ellagitannin found in pomegranates, has garnered significant scientific interest for its diverse pharmacological activities, including anti-cancer, antioxidant, and anti-inflammatory properties. A critical aspect of its mechanism of action involves its interaction with cellular membranes, which serves as a gateway to modulating intracellular signaling pathways and cellular functions. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with cellular membranes. It delves into the biophysical interactions, effects on membrane-dependent processes such as apoptosis and signaling, and outlines detailed experimental protocols for future research. Quantitative data from various studies are summarized, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The cellular membrane is a dynamic and complex interface that not only provides structural integrity to the cell but also plays a pivotal role in a myriad of cellular processes, including signal transduction, transport of molecules, and cell-to-cell communication. The interaction of bioactive compounds with the cell membrane is often the initial and a determinative step in their biological activity. This compound, a prominent polyphenol, is thought to initiate its effects through such interactions. While much of the research has focused on the downstream intracellular effects of this compound, understanding its primary interaction with the cell membrane is crucial for elucidating its complete mechanism of action and for the rational design of novel therapeutic agents. This guide aims to consolidate the existing knowledge on this topic and provide a practical resource for the scientific community.

Biophysical Interactions with the Lipid Bilayer

Direct biophysical studies on this compound's interaction with lipid membranes are emerging. However, research on closely related ellagitannins provides significant insights into the potential mechanisms.

Membrane Permeability and Transport

The large molecular size and hydrophilic nature of this compound suggest that its passive diffusion across the lipid bilayer is limited. However, studies on pomegranate extracts rich in this compound complexed with phospholipids (B1166683) have shown increased lipophilicity and permeability, suggesting that interaction with membrane lipids can facilitate its transport.[1]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is a standard in vitro method to assess the intestinal absorption and permeability of compounds.[2][3][4]

-

Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within the acceptable range for the cell line (typically ≥ 200 Ω x cm²).[2] The passage of a fluorescent marker like Lucifer Yellow is also used to confirm the integrity of the tight junctions.

-

Permeability Assay:

-

The test compound (this compound) is added to the apical (A) or basolateral (B) side of the monolayer.

-

The plates are incubated at 37°C.

-

At predetermined time points, samples are collected from the opposite chamber.

-

The concentration of the compound in the collected samples is quantified using LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.[5]

Interaction with Lipid Bilayers

Studies on various ellagitannins using High-Resolution Magic Angle Spinning (HR-MAS) NMR spectroscopy have shown that structural flexibility and the presence of a glucopyranose core are important for their interaction with and penetration into lipid bilayers.[6][7] These interactions are thought to occur through hydrogen bonding and hydrophobic effects with the lipid headgroups and acyl chains.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Liposome (B1194612) Interaction

DSC is used to study the effect of a compound on the thermotropic phase behavior of lipid bilayers, providing insights into its interaction with the membrane.[8][9]

-

Liposome Preparation: Large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs) are prepared from phospholipids (e.g., DPPC, DMPC) in a buffer solution.

-

Incubation with this compound: The liposome suspension is incubated with different concentrations of this compound.

-

DSC Analysis:

-

The liposome samples (with and without this compound) are placed in DSC pans.

-

The samples are heated at a constant rate, and the heat flow is measured as a function of temperature.

-

The resulting thermogram shows the main phase transition temperature (Tm) of the lipid bilayer.

-

-

Data Analysis: Changes in the Tm, the peak shape, and the enthalpy of the transition in the presence of this compound indicate an interaction with the lipid bilayer. A shift in Tm can suggest whether the compound fluidizes or rigidifies the membrane.[8]

Modulation of Membrane-Associated Cellular Processes

This compound's interaction with the cell membrane has profound effects on various cellular functions, most notably apoptosis and the modulation of signaling pathways.

Induction of Apoptosis and Membrane Alterations

A hallmark of the early stages of apoptosis is the externalization of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. This compound has been shown to induce apoptosis in various cancer cell lines, and this is associated with this characteristic change in membrane asymmetry.[10]

Experimental Protocol: Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is widely used to detect apoptosis by identifying PS externalization.

-

Cell Treatment: Cells are treated with this compound at various concentrations and for different durations.

-

Staining: The treated cells are harvested and washed with a binding buffer. The cells are then incubated with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

Effects on Mitochondrial Membrane Potential

Mitochondria play a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). This compound has been observed to induce mitochondrial dysfunction, leading to a decrease in ΔΨm and the release of pro-apoptotic factors.[11][12][13]

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 dye is a ratiometric probe that accumulates in mitochondria in a potential-dependent manner.

-

Cell Treatment: Cells are treated with this compound as required.

-

Staining: The cells are incubated with the JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Analysis: The change in fluorescence can be quantified using a fluorescence microplate reader or visualized by fluorescence microscopy. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Interaction with Membrane Proteins and Signaling Pathways

This compound's effects are largely mediated by its ability to modulate intracellular signaling cascades, many of which are initiated at the cell membrane or involve membrane-associated proteins.

Key Signaling Pathways Modulated by this compound

-

NF-κB Pathway: this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This inhibition is often achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cell proliferation, differentiation, and apoptosis. This compound has been reported to modulate the phosphorylation status of these kinases, often leading to the induction of apoptosis in cancer cells.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. This compound can inhibit this pathway, leading to cell cycle arrest and apoptosis.

Experimental Protocol: Western Blotting for Signaling Protein Analysis

Western blotting is a standard technique to detect and quantify the expression and phosphorylation status of specific proteins.

-

Cell Lysis and Protein Quantification: Cells are treated with this compound and then lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p65, p65).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and the closely related punicalagin (B30970) from various studies.

Table 1: Cytotoxicity and Proliferation Inhibition

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| Punicalagin | 3T3-L1 | MTT | IC10: 2.83 µM | [14] |

| This compound | 3T3-L1 | MTT | IC10: 15.84 µM | [14] |

| Punicalagin | T98G | MTT | Time- and dose-dependent decrease in viability (1-20 µM) | [15] |

| This compound | T98G | MTT | Time- and dose-dependent decrease in viability (1-20 µM) | [15] |

Table 2: Inhibition of Protein Activity

| Compound | Target Protein | Assay | IC50 | Reference |

| Punicalagin | PDIA3 | Glutathione Reduction | 1.5 x 10⁻⁶ M | [15] |

| This compound | PDIA3 | Glutathione Reduction | 11.0 x 10⁻⁶ M | [15] |

| Punicalagin | PDIA1 | Glutathione Reduction | 6.1 x 10⁻⁶ M | [15] |

| This compound | PDIA1 | Glutathione Reduction | 58.0 x 10⁻⁶ M | [15] |

Table 3: Effects on Mitochondrial Function

| Compound | Cell Line | Effect | Concentration | Reference |

| Punicalagin | ARPE-19 | Reduced H₂O₂-induced mitochondrial ROS | 10 µM | [11] |

| Punicalagin | ARPE-19 | Attenuated H₂O₂-induced mitochondrial depolarization | 10 µM | [11] |

Visualizations

Signaling Pathways

Caption: this compound modulates key signaling pathways.

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Workflows

References

- 1. Preparation and characterization of standardized pomegranate extract-phospholipid complex as an effective drug delivery tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 3. enamine.net [enamine.net]

- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Ellagitannin–Lipid Interaction by HR-MAS NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caringsunshine.com [caringsunshine.com]

- 11. Cytoprotective Effects of Punicalagin on Hydrogen–Peroxide–Mediated Oxidative Stress and Mitochondrial Dysfunction in Retinal Pigment Epithelium Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Punicalagin induces apoptosis in A549 cell line through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PUNICALAGIN AND this compound SUPPRESS THE ADIPOCYTE DIFFERENTIATION THROUGH THE TRANSCRIPTION FACTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Punicalin and Carbonic Anhydrase: A Technical Guide to Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of carbonic anhydrase (CA) by punicalin, an ellagitannin found in pomegranates. This document details the quantitative kinetic parameters of this inhibition, outlines the experimental methodologies for its characterization, and visualizes the underlying biochemical processes.

Executive Summary

This compound has been identified as a potent inhibitor of carbonic anhydrase.[1] Research dating back to the early 1990s highlighted its activity, alongside other ellagitannins from the pericarp of Punica granatum L.[2] While a definitive inhibitory constant (Ki) remains to be broadly published, the half-maximal inhibitory concentration (IC50) has been established. The primary mechanism of inhibition by related ellagitannins is noncompetitive, suggesting that this compound likely binds to an allosteric site on the enzyme, rather than the active site, to prevent its catalytic activity. This guide synthesizes the available data to provide a clear understanding of the this compound-carbonic anhydrase interaction.

Quantitative Inhibition Data

The inhibitory potency of this compound against carbonic anhydrase has been quantified, providing key metrics for researchers in drug discovery and enzymology. The available data is summarized in the table below.

| Inhibitor | Target Enzyme | IC50 | Ki | Mechanism of Inhibition | Reference |

| This compound | Carbonic Anhydrase | 1 µM | Not Reported | Inferred as Noncompetitive | [2] |

| Punicalagin (B30970) | Carbonic Anhydrase | Not Reported | Not Reported | Noncompetitive | [2] |

| Gallagyldilactone | Carbonic Anhydrase | Not Reported | Not Reported | Noncompetitive | [2] |

Note: The specific isoform of carbonic anhydrase for the reported IC50 value of this compound is not explicitly stated in the primary literature abstracts. The original 1993 study by Satomi et al. suggests the use of bovine carbonic anhydrase.[2] The noncompetitive mechanism for this compound is inferred from the reported mechanism of the structurally similar ellagitannins, punicalagin and gallagyldilactone, from the same study.

Mechanism of Action and Signaling Pathways

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for various physiological processes, including pH regulation and CO2 transport.

The inhibition of carbonic anhydrase by this compound is proposed to be noncompetitive.[2] In this model, this compound does not compete with the substrate (carbon dioxide) for binding to the active site. Instead, it is believed to bind to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency, even when the substrate is bound to the active site.

Figure 1: Proposed noncompetitive inhibition of carbonic anhydrase by this compound.

Experimental Protocols

The determination of carbonic anhydrase inhibition by this compound typically involves an esterase activity assay, as described in the foundational studies.[2] The following is a detailed methodology based on such established protocols.

Materials and Reagents

-

Carbonic Anhydrase: Bovine erythrocyte carbonic anhydrase (e.g., Sigma-Aldrich, C3934).

-

Substrate: p-Nitrophenyl acetate (B1210297) (p-NPA).

-

Inhibitor: this compound, isolated from Punica granatum or from a commercial supplier.

-

Buffer: Tris-HCl buffer (pH 7.4).

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound and p-NPA.

-

Instrumentation: 96-well microplate reader capable of measuring absorbance at 405 nm.

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of bovine carbonic anhydrase in Tris-HCl buffer.

-

Prepare a stock solution of p-NPA in DMSO.

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the Tris-HCl buffer.

-

Add the this compound solution at various concentrations to the respective wells. Include a control well with DMSO only (no inhibitor).

-

Add the carbonic anhydrase solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution.

-

Immediately measure the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

-

Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Figure 2: Experimental workflow for determining the IC50 of this compound.

Determination of Inhibition Type (Kinetic Analysis)

To confirm the noncompetitive inhibition mechanism, the assay is performed with varying concentrations of both the substrate (p-NPA) and the inhibitor (this compound).

-

Follow the general assay procedure described above.

-

For each concentration of this compound (including zero), measure the initial reaction rates at several different concentrations of p-NPA.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

In the case of noncompetitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the x-axis, indicating that the inhibitor does not affect the Michaelis constant (Km) but decreases the maximum velocity (Vmax).

References

Punicalin structure-activity relationship studies

An In-depth Technical Guide to the Structure-Activity Relationship of Punicalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a large polyphenolic compound belonging to the ellagitannin class, predominantly found in pomegranates (Punica granatum), where it, along with the related compound punicalagin (B30970), is a major contributor to the fruit's potent biological properties.[1] Ellagitannins are hydrolyzable tannins that yield ellagic acid upon hydrolysis. This compound and its derivatives have garnered significant scientific interest for their robust antioxidant, anti-inflammatory, anticancer, and antiviral activities.[2][3] Understanding the relationship between the chemical structure of this compound, its related compounds, and its biological activities is crucial for the development of novel therapeutic agents.

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, focusing on a comparative evaluation with its precursor, punicalagin, and its primary metabolites. It summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes the core signaling pathways modulated by this potent natural compound.

Chemical Structure and Related Compounds

This compound (C₃₄H₂₂O₂₂) is characterized by a gallagic acid component linked to a 4,6-(S,S)-gallagyl-D-glucose core.[1][4] Its structure is closely related to punicalagin (C₄₈H₂₈O₃₀), which is a larger molecule containing an additional hexahydroxydiphenoyl (HHDP) group. Punicalagin is often considered the most abundant and active polyphenol in pomegranate juice.[5][6]

Upon ingestion, these large tannins are poorly absorbed. They are hydrolyzed in the gut to release ellagic acid (EA) . Subsequently, gut microbiota metabolize EA into smaller, more bioavailable compounds known as urolithins (e.g., Urolithin A, Urolithin B).[5][7][8] The SAR of this compound is therefore best understood by comparing its activity to that of punicalagin and these key metabolites, as the transformation into these smaller molecules is critical for the in vivo biological effects.[7][9]

Structure-Activity Relationship and Biological Effects

Direct synthetic modification of this compound is not widely reported in the literature. Therefore, SAR insights are primarily derived from comparing the activities of this compound, punicalagin, and their metabolites. Generally, the larger punicalagin molecule, with its greater number of free hydroxyl groups, exhibits more potent in vitro activity, particularly in antioxidant assays. However, the smaller, more readily absorbed urolithins are responsible for many of the systemic in vivo effects.[10][11]

Antioxidant Activity

The potent antioxidant capacity of this compound and punicalagin is central to their biological effects. This activity is primarily attributed to their numerous phenolic hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals. Comparative studies consistently show that punicalagin has a slight edge over this compound in direct radical scavenging assays, likely due to its larger size and additional hydroxyl groups.

Table 1: Comparative Antioxidant Activity of this compound and Punicalagin

| Assay | This compound (IC₅₀ in µM) | Punicalagin (IC₅₀ in µM) | Key Finding |

|---|---|---|---|

| DPPH Radical Scavenging | ~6.3[12] | ~4.5 | Punicalagin demonstrates stronger radical scavenging activity. |

| ABTS Radical Scavenging | ~3.8[12] | ~2.9 | Punicalagin is a more potent scavenger of the ABTS radical. |

| Superoxide (B77818) Radical Scavenging | 6.28 ± 0.15 | 5.23 ± 0.12 | Punicalagin shows greater efficacy in scavenging superoxide radicals. |

Anticancer and Antiproliferative Activity

This compound and punicalagin demonstrate significant anticancer effects by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell migration and invasion.[13][14][15] The mechanism often involves the modulation of key signaling pathways that regulate cell survival and proliferation, such as NF-κB and PI3K/Akt.[15][16] Punicalagin generally exhibits greater cytotoxicity against cancer cell lines in direct in vitro comparisons.

Table 2: Comparative Antiproliferative and Cytotoxic Activity

| Cell Line | Cancer Type | Compound | IC₅₀ Value (µM) | Key Finding |

|---|---|---|---|---|

| 3T3-L1 (preadipocytes) | N/A | This compound | 385.53[17] | Punicalagin exhibits greater cytotoxicity in this model.[17] |

| Punicalagin | 248.07[17] | |||

| ME-180 | Cervical Cancer | Punicalagin | Dose-dependent up to 100 µM[18] | Punicalagin shows potent dose-dependent effects.[18] |

| HeLa | Cervical Cancer | Punicalagin | Dose-dependent up to 200 µM[18] | Activity is both dose- and time-dependent.[18] |

| PBMC (PHA-stimulated) | N/A | This compound | 69.95 (µg/mL)[19] | Ellagic acid is the most potent inhibitor of proliferation among the group.[19] |

| Punicalagin | 38.52 (µg/mL)[19] |

| | | Ellagic Acid | 7.56 (µg/mL)[19] | |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated by its ability to suppress pro-inflammatory signaling pathways, including NF-κB and MAPKs.[3][20] By inhibiting these pathways, this compound reduces the production of inflammatory cytokines such as TNF-α and various interleukins (IL-6, IL-1β).[5][21]

Antiviral Activity

This compound and especially punicalagin have demonstrated broad-spectrum antiviral properties.[2][22] Their mechanisms of action are multifaceted and include:

-

Blocking Viral Attachment: Interacting with viral surface proteins to prevent the virus from binding to host cell receptors.[2][22]

-

Inhibiting Viral Replication: Disrupting viral life cycle processes and gene expression.[2][22]

-

Enzyme Inhibition: Directly inhibiting critical viral enzymes. For example, punicalagin is a known inhibitor of influenza neuraminidase and SARS-CoV-2 3CL-protease.[23]

Modulation of Core Signaling Pathways

This compound exerts its biological effects by modulating a network of intracellular signaling pathways critical to inflammation, cell survival, and oxidative stress.

Inhibition of NF-κB and MAPK Inflammatory Pathways

This compound is a potent inhibitor of the NF-κB and MAPK signaling cascades, which are central regulators of inflammation. It prevents the degradation of IκBα, which keeps the NF-κB p65 subunit sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes. It also suppresses the phosphorylation of key MAPK proteins (p38, JNK, and ERK).[20]

Modulation of PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer. Punicalagin has been shown to inhibit this pathway by suppressing the phosphorylation of key components like Akt and mTOR, leading to reduced cancer cell viability and the induction of apoptosis.[5][15]